molecular formula C8H17ClN2O2S B13626707 1-((Chloromethyl)sulfonyl)-4-propylpiperazine

1-((Chloromethyl)sulfonyl)-4-propylpiperazine

Cat. No.: B13626707
M. Wt: 240.75 g/mol
InChI Key: WHWRTQKTVFRUJS-UHFFFAOYSA-N
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Description

1-((Chloromethyl)sulfonyl)-4-propylpiperazine is an organic compound that features a piperazine ring substituted with a chloromethylsulfonyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Chloromethyl)sulfonyl)-4-propylpiperazine typically involves the reaction of 4-propylpiperazine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((Chloromethyl)sulfonyl)-4-propylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

1-((Chloromethyl)sulfonyl)-4-propylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound can be used to study the effects of sulfonyl-containing compounds on biological systems.

    Industrial Applications: It can be used as a building block in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((Chloromethyl)sulfonyl)-4-propylpiperazine involves its interaction with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-((Chloromethyl)sulfonyl)-4-methylpiperazine
  • 1-((Chloromethyl)sulfonyl)-4-ethylpiperazine
  • 1-((Chloromethyl)sulfonyl)-4-butylpiperazine

Uniqueness: 1-((Chloromethyl)sulfonyl)-4-propylpiperazine is unique due to the presence of the propyl group, which can influence its lipophilicity and membrane permeability. This can affect its pharmacokinetic properties and make it more suitable for certain applications compared to its methyl, ethyl, or butyl analogs.

Biological Activity

1-((Chloromethyl)sulfonyl)-4-propylpiperazine is a compound that belongs to the piperazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chloromethylsulfonyl group and a propyl chain. This unique structure is pivotal in determining its biological activity.

Antitumor Activity

Research has demonstrated that piperazine derivatives, including those similar to this compound, exhibit significant antitumor properties. For instance, compounds with piperazine moieties have shown potent inhibitory effects against various cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer) with IC50 values significantly lower than that of standard chemotherapeutics like cisplatin .

CompoundCell LineIC50 (µM)Comparison
This compoundA549TBDBetter than cisplatin (11.54)
Chalcone-piperazine derivativeA5490.19Better than cisplatin (11.54)

Antimicrobial Activity

Piperazine derivatives have been extensively studied for their antimicrobial properties. In vitro studies indicate that this compound may exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Acetylcholinesterase Inhibition

Another significant biological activity of piperazine derivatives is their ability to inhibit human acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Virtual docking studies have shown that these compounds can effectively bind to both the peripheral anionic site and the catalytic site of AChE .

The mechanisms through which this compound exerts its biological effects can be attributed to:

  • Cell Cycle Arrest : Studies indicate that certain piperazine derivatives induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
  • DNA Damage Induction : These compounds may also cause DNA damage, further contributing to their antitumor efficacy .
  • Enzyme Inhibition : The inhibition of key enzymes such as AChE plays a significant role in their pharmacological profile .

Case Studies

Several studies have highlighted the efficacy of piperazine derivatives in preclinical models:

  • Antitumor Efficacy : A study evaluated a series of piperazine derivatives against prostate cancer cells, demonstrating enhanced antiproliferative activity compared to non-piperazine analogs .
  • Neuroprotective Effects : In animal models, certain piperazine derivatives showed promise in reducing neuroinflammation and improving cognitive function by inhibiting AChE .

Properties

Molecular Formula

C8H17ClN2O2S

Molecular Weight

240.75 g/mol

IUPAC Name

1-(chloromethylsulfonyl)-4-propylpiperazine

InChI

InChI=1S/C8H17ClN2O2S/c1-2-3-10-4-6-11(7-5-10)14(12,13)8-9/h2-8H2,1H3

InChI Key

WHWRTQKTVFRUJS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)S(=O)(=O)CCl

Origin of Product

United States

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